Physical and chemical properties of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one
Physical and chemical properties of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one
Physicochemical Profiling and Synthetic Utility of 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one: A Technical Guide
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently evaluate molecules that function simultaneously as structural pharmacophores and stereocontrol elements. 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one (CAS: 62941-98-4) is a highly versatile heterocyclic scaffold[1]. Belonging to the oxazolidinone family—a class globally recognized for its potent antibacterial properties (e.g., Linezolid)[2] and its foundational role in asymmetric synthesis via Evans chiral auxiliaries[3]—this specific derivative offers unique steric and electronic handles. This whitepaper deconstructs its physicochemical properties, mechanistic reactivity, and provides a self-validating protocol for its downstream functionalization.
Physicochemical Profiling
Understanding the physical and chemical baseline of a compound is the first step in predicting its behavior in both biological systems and synthetic reactors. The table below synthesizes the core quantitative data for 4-acetyl-5-phenyl-1,3-oxazolidin-2-one[1].
| Property | Value | Causality / Synthetic Relevance |
| Molecular Formula | C11H11NO3 | Defines the core structural mass and elemental composition. |
| Molecular Weight | 205.21 g/mol | Low molecular weight; ideal for fragment-based drug design. |
| CAS Registry Number | 62941-98-4 | Primary identifier for procurement and literature screening[1]. |
| Topological Polar Surface Area | ~55.4 Ų | Excellent membrane permeability; well within the Lipinski Rule of 5. |
| Hydrogen Bond Donors | 1 (N3-H) | Provides a reactive site for N-alkylation or acylation. |
| Hydrogen Bond Acceptors | 3 (O1, C2=O, C4-C=O) | Facilitates chelation with Lewis acids (e.g., TiCl4, Mg2+) during reactions. |
| Stereocenters | 2 (C4, C5) | Enables the formation of distinct stereoisomers, crucial for chiral induction. |
Structural and Stereochemical Dynamics
The reactivity of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one is entirely dictated by its rigid 5-membered ring conformation. The causality behind its predictable reactivity lies in the spatial arrangement of its substituents:
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The N3 Position (Secondary Amine): Acts as the primary anchor for creating chiral auxiliaries. It can be readily deprotonated and acylated.
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The C5-Phenyl Group: Acts as a massive steric shield. By blocking one face of the molecule, it forces incoming reagents to attack from the opposite, less hindered trajectory.
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The C4-Acetyl Group: A highly electrophilic ketone primed for nucleophilic attack.
Structural logic and reactive sites of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one.
Chemical Reactivity & Mechanistic Pathways
A foundational application of this scaffold is the diastereoselective Grignard addition to the C4-acetyl group to yield 4-(α-hydroxy-isopropyl)-5-phenyl-oxazolidin-2-one , a key intermediate documented in early patent literature for synthesizing complex chiral derivatives[4].
Mechanistically, when methylmagnesium bromide (CH3MgBr) attacks the C4-acetyl group, the transition state is governed by the Felkin-Anh model. The bulky C5-phenyl group blocks the re-face of the adjacent carbonyl, forcing the methyl nucleophile to attack exclusively from the si-face. This stereoelectronic control results in the highly diastereoselective formation of a tertiary alcohol, preserving the chiral integrity of the system.
Self-Validating Experimental Protocol: Diastereoselective Grignard Addition
To ensure scientific integrity, the following protocol for the synthesis of 4-(α-hydroxy-isopropyl)-5-phenyl-oxazolidin-2-one is designed as a self-validating system . Every step includes a built-in quality control (QC) check to verify causality before proceeding[4].
Step 1: Substrate Preparation & Inertion
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Action: Dissolve 1.0 eq of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one in anhydrous THF under an Argon atmosphere.
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Causality: Grignard reagents are highly sensitive to moisture; even trace water will prematurely quench the reagent into methane gas, destroying the stoichiometry.
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Validation: Perform a Karl Fischer titration on the THF solvent. Proceed only if H2O content is <50 ppm.
Step 2: Nucleophilic Addition
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Action: Cool the reaction to 0 °C. Add 1.2 eq of Methylmagnesium Bromide (CH3MgBr) dropwise over 30 minutes.
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Causality: The C4-acetyl group is highly electrophilic. Maintaining a low temperature prevents the exothermic reaction from causing unwanted ring-opening of the oxazolidinone core.
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Validation: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active starting material spot must completely disappear, replaced by a more polar, lower-Rf product spot.
Step 3: Reaction Quenching
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Action: Slowly quench the reaction mixture with saturated aqueous NH4Cl.
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Causality: Mildly acidic conditions are required to protonate the magnesium alkoxide intermediate into the final tertiary alcohol without hydrolyzing the sensitive oxazolidinone ring.
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Validation: Monitor the internal temperature during quenching; it must not exceed 10 °C to prevent thermal degradation of the product.
Step 4: Isolation & Purification
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Action: Extract with EtOAc, dry over MgSO4, concentrate in vacuo, and crystallize from ethanol[4].
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Causality: Crystallization leverages the rigid structure of the newly formed tertiary alcohol to isolate the major diastereomer from any trace epimers.
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Validation: Perform 1H-NMR analysis. Validation is confirmed by the disappearance of the C4-acetyl methyl singlet (~2.2 ppm) and the appearance of two distinct diastereotopic methyl singlets (~1.1–1.3 ppm) belonging to the new isopropyl group.
Diastereoselective Grignard addition workflow for the C4-acetyl group.
Applications in Drug Development
The utility of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one extends across two major pillars of pharmaceutical development:
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Chiral Auxiliaries: Much like the classic Evans auxiliaries, the rigid oxazolidinone core allows for predictable stereocontrol. By utilizing the N3 position for acylation, chemists can direct downstream aldol or alkylation reactions with near-perfect enantioselectivity[3].
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Pharmacophore Development: The oxazolidinone ring is a privileged structure in medicinal chemistry. It is the core pharmacophore in protein synthesis inhibitors (like Linezolid) targeting multidrug-resistant Gram-positive bacteria, including MRSA and VRE[2]. The unique C4-acetyl substitution provides a handle for generating novel, sterically complex derivatives that can overcome existing ribosomal resistance mechanisms.
References
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Molbase. "5-phenyl-oxazolidin-2-one-Molbase".[Link]
- Google Patents. "US4179442A - 4-(Alpha-hydroxy-isopropyl)
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StatPearls, NIH. "Linezolid".[Link]
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Organic Chemistry Data. "Carbonyl Chemistry :: Chiral Enolates".[Link]
